molecular formula C19H17N5 B2702956 2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline CAS No. 915926-66-8

2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2702956
CAS No.: 915926-66-8
M. Wt: 315.38
InChI Key: NMJYSGXBNVGFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (referred to as XBL in ) is a fused heterocyclic system comprising a triazolophthalazine core linked to a 1,2,3,4-tetrahydroisoquinoline moiety. Its molecular formula is C₁₉H₁₇N₅, with a monoisotopic mass of 274.1218 g/mol . The compound’s synthesis typically involves Suzuki coupling or cyclocondensation reactions, as seen in analogous triazolophthalazine derivatives .

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-20-21-18-16-8-4-5-9-17(16)19(22-24(13)18)23-11-10-14-6-2-3-7-15(14)12-23/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJYSGXBNVGFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in regulating gene expression. The compound has been identified as a potent inhibitor of various bromodomains, particularly those outside the BET (Bromodomain and Extra-Terminal) family.

Structure-Activity Relationship (SAR)

Research has established a SAR for this class of compounds, highlighting the importance of substituents at various positions on the triazole and phthalazine rings. For instance, modifications at the 4-position of the phenyl substituent have been linked to enhanced potency against CREBBP and CECR2 bromodomains .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to 2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline. These derivatives have shown promising activity against various strains of bacteria and fungi.

Antitubercular Activity

Compounds containing the triazole motif have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Notably, some derivatives demonstrated significant inhibitory effects on the InhA enzyme, which is crucial for bacterial cell wall synthesis. For example, derivatives with a similar structural framework exhibited MIC values as low as 12.5 μg/mL against M. tuberculosis, indicating their potential as antitubercular agents .

Broader Antimicrobial Spectrum

In addition to antitubercular activity, compounds related to this structure have been tested against other pathogens such as Pseudomonas aeruginosa and Candida albicans. The results indicated that certain modifications could enhance antibacterial and antifungal activities significantly .

Table 1: Bromodomain Inhibition Potency

CompoundTarget BromodomainIC50 (µM)
Compound ACREBBP3.7
Compound BCECR26.8
Compound CBRD94.6
Compound DBRD42.0

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
Compound EMycobacterium tuberculosis12.5
Compound FPseudomonas aeruginosa15.0
Compound GCandida albicans10.0

Case Study 1: Development of Selective Bromodomain Inhibitors

In a study published by researchers investigating bromodomain inhibitors, a series of compounds were synthesized based on the structure of this compound. The findings demonstrated that these compounds could selectively inhibit non-BET bromodomains while maintaining low toxicity profiles in cellular assays .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing derivatives with enhanced antimicrobial properties against Mycobacterium tuberculosis. The researchers identified several analogs that not only inhibited bacterial growth but also showed favorable pharmacokinetic properties in preliminary tests. This highlights the potential for developing new treatments for drug-resistant tuberculosis strains based on this compound's scaffold .

Mechanism of Action

The mechanism of action of 2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Core Structural Variations

The target compound is distinguished by its tetrahydroisoquinoline substituent, which contrasts with other triazolophthalazine derivatives bearing piperazine, aryl, or alkyl groups (Table 1).

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Substituent Key Functional Groups Molecular Formula Reference
Target Compound (XBL) 1,2,3,4-Tetrahydroisoquinoline Methyl-triazolo, tetrahydroisoquinoline C₁₉H₁₇N₅
3-Methyl-6-(4-methylphenyl)triazolo[3,4-a]phthalazine 4-Methylphenyl Methyl-triazolo, methylphenyl C₁₇H₁₄N₄
6-(4-Tosylpiperazin-1-yl)triazolo[3,4-a]phthalazine Tosyl-piperazine Trifluoromethyl, tosyl-piperazine C₂₄H₂₃N₇O₂S
6-(2-Chloro-5-nitrophenyl)triazolo[3,4-a]phthalazine 2-Chloro-5-nitrophenyl Chloro, nitro C₁₅H₉ClN₆O₂
6-(3-Tolyloxy)triazolo[3,4-a]phthalazine-3-carboxamide 3-Tolyloxy, carboxamide Tolyloxy, carboxamide C₁₉H₁₅N₅O₂

Physicochemical Properties

  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in compound 18 ) exhibit higher yields (~77%) compared to those with bulkier substituents (~67%) .

Anticancer Potential

Piperazine-linked triazolophthalazines (e.g., compound 24) demonstrate moderate in vitro anticancer activity, with IC₅₀ values in the micromolar range against breast cancer cell lines . The tetrahydroisoquinoline moiety in the target compound may enhance DNA intercalation or topoisomerase inhibition, a mechanism common to isoquinoline derivatives .

Anti-Inflammatory Activity

Carboxamide derivatives (e.g., compound 6i) show potent NF-κB inhibition (comparable to dihydrotanshinone) with low cytotoxicity . The target compound’s tetrahydroisoquinoline group could modulate inflammatory pathways via kinase or cyclooxygenase inhibition, though direct evidence is lacking.

Ion Channel Modulation

A triazolophthalazine derivative with a trifluoromethyl group () exhibits voltage-gated calcium channel inhibition (IC₅₀ = 260 nM), suggesting that electron-deficient substituents enhance binding to channel α2/δ subunits . The target compound’s tetrahydroisoquinoline may similarly interact with ion channels due to structural similarity to gabapentinoid pharmacophores .

Key Differentiators of the Target Compound

  • Structural Uniqueness: The tetrahydroisoquinoline group is rare among reported triazolophthalazines, offering a distinct pharmacophore for target engagement.
  • Potential Multitarget Activity: Unlike analogues with single functional groups (e.g., carboxamides or aryl substituents), the fused isoquinoline system may enable interactions with diverse targets, including neurotransmitter receptors and epigenetic readers .
  • Synthetic Challenges: The tetrahydroisoquinoline moiety necessitates multistep synthesis, contrasting with simpler Suzuki or nucleophilic substitution routes used for piperazine-linked analogues .

Biological Activity

The compound 2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 915926-66-8
  • Molecular Weight : 315.37 g/mol

The compound features a complex structure that includes a tetrahydroisoquinoline core and a triazolo-phthalazine moiety. This unique combination is believed to contribute to its diverse biological activities.

Inhibitory Effects on Bromodomains

Recent studies have highlighted the compound's role as a bromodomain inhibitor , particularly against several members of the bromodomain family. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and cellular signaling.

  • Selectivity : The compound exhibits selective inhibition against bromodomains such as BRD4 and CREBBP. In differential scanning fluorimetry assays, it showed submicromolar activity against these targets, indicating strong binding affinity and potential for therapeutic applications in cancer treatment .

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their anti-inflammatory properties. The target compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
This compound>10020.5Low

This selectivity suggests that the compound could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Positive Inotropic Activity

The compound has also been evaluated for its positive inotropic effects , which enhance cardiac contractility. In isolated rabbit heart preparations, it demonstrated significant improvements in stroke volume compared to milrinone:

CompoundStroke Volume Increase (%)Standard Drug Comparison
5g (related derivative)19.15 ± 0.22Milrinone: 2.46 ± 0.07

This effect is hypothesized to be mediated through the PDE-cAMP-PKA signaling pathway .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Bromodomain Inhibition : By binding to specific bromodomains, the compound disrupts the interaction between acetylated histones and bromodomain-containing proteins, thereby influencing gene expression.
  • COX Enzyme Inhibition : The anti-inflammatory effects are attributed to the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.
  • Cardiac Effects : The positive inotropic activity may involve modulation of intracellular signaling pathways related to calcium handling and energy metabolism in cardiac myocytes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • A study published in Pharmaceutical Research demonstrated that derivatives with similar structures exhibited potent anti-inflammatory effects while maintaining low ulcerogenic potential compared to standard NSAIDs .
  • Research from Journal of Medicinal Chemistry indicated that modifications to the triazole ring could enhance selectivity for specific bromodomains while improving solubility profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.